3-chloro-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide
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Overview
Description
3-chloro-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide is an organic compound with the molecular formula C17H17ClN2O3. This compound is known for its unique chemical structure, which includes a benzamide core substituted with a chloro group and a trimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide typically involves the condensation reaction between 3-chlorobenzoyl chloride and 3,4,5-trimethoxybenzaldehyde in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques like high-performance liquid chromatography (HPLC) can be used to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3-chloro-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide
- 3-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide
- 3-chloro-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide
Uniqueness
This compound is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The trimethoxy substitution pattern may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties compared to other similar compounds .
Properties
CAS No. |
5322-80-5 |
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Molecular Formula |
C17H17ClN2O4 |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
3-chloro-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H17ClN2O4/c1-22-14-7-11(8-15(23-2)16(14)24-3)10-19-20-17(21)12-5-4-6-13(18)9-12/h4-10H,1-3H3,(H,20,21)/b19-10+ |
InChI Key |
DYWNZKGJTGXSFO-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC(=CC=C2)Cl |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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